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Allyl thiocyanate - 764-49-8

Allyl thiocyanate

Catalog Number: EVT-1548777
CAS Number: 764-49-8
Molecular Formula: C4H5NS
Molecular Weight: 99.16 g/mol
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Product Introduction

Description
3-Thiocyanato-1-propene, also known as allyl thiocyanate or 2-propenyl thiocyanate, 9CI, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. Within the cell, 3-thiocyanato-1-propene is primarily located in the cytoplasm. Outside of the human body, 3-thiocyanato-1-propene can be found in brassicas. This makes 3-thiocyanato-1-propene a potential biomarker for the consumption of this food product.
Synthesis Analysis
  • Isomerization to Allyl Isothiocyanate: The most well-known reaction of allyl thiocyanate is its facile [, ]-sigmatropic rearrangement to allyl isothiocyanate (CH2=CHCH2NCS). [, , , , , , , , , ] This rearrangement involves the migration of the allyl group from the sulfur atom to the nitrogen atom of the thiocyanate group. This reaction proceeds readily under thermal conditions and can be catalyzed by various factors, including heat, light, and certain transition metals. [, , ]

  • Hydrolysis: Allyl thiocyanate can undergo hydrolysis under acidic or basic conditions to yield allyl alcohol and thiocyanic acid (HSCN). []

  • Reaction with Nucleophiles: The electrophilic carbon atom of the thiocyanate group in allyl thiocyanate can react with nucleophiles. For instance, it can react with amines to form thioureas. []

Mechanism of Action

The mechanism of action of allyl thiocyanate is primarily attributed to its isomerization product, allyl isothiocyanate. [, ] Allyl isothiocyanate is a potent electrophile that can react with various biological nucleophiles, such as cysteine residues in proteins and enzymes, disrupting cellular processes and leading to antimicrobial effects. [, , ]

Physical and Chemical Properties Analysis
  • Appearance: Colorless to pale yellow liquid [, ]
  • Odor: Pungent, characteristic odor [, ]
  • Boiling Point: 161-162 °C [, ]
  • Density: 1.01 g/mL []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform []
  • Stability: Unstable and prone to isomerization to allyl isothiocyanate, especially at elevated temperatures [, , ]
Applications
  • Flavoring Agent: While not as commonly used as allyl isothiocyanate, allyl thiocyanate contributes to the pungent flavor profile of certain cruciferous vegetables and mustard. [, , , , , ] Its use as a flavoring agent is limited due to its instability and tendency to isomerize.
Future Directions
  • Mechanistic Studies on Isomerization: Further investigations into the mechanism of the [, ]-sigmatropic rearrangement of allyl thiocyanate could provide insights for controlling the reaction and developing new synthetic methodologies.

Allyl isothiocyanate

Compound Description: Allyl isothiocyanate (AITC) is a volatile, colorless to pale-yellow liquid with a pungent odor. It is a natural product found in plants of the Brassicaceae family. AITC is an isomer of allyl thiocyanate and is known for its strong antimicrobial properties against bacteria and fungi [, , , , , , ]. It is also a key flavor compound in mustard, horseradish, and wasabi [, , , , ].

Relevance: Allyl isothiocyanate is a structural isomer of allyl thiocyanate. The two compounds can readily interconvert via a [, ]-sigmatropic rearrangement, with allyl thiocyanate being the thermodynamically less stable isomer [, , , , , , , , ]. This isomerization can occur during heating, such as in gas chromatography analysis, which can lead to difficulties in determining the true composition of plant extracts [, , , ].

Sinigrin

Compound Description: Sinigrin is a glucosinolate found in plants of the Brassicaceae family, particularly in mustard and horseradish. It is a non-volatile, water-soluble compound [, ]. When plant tissues are disrupted, sinigrin is hydrolyzed by the enzyme myrosinase to produce various aglycones, including allyl isothiocyanate, allyl cyanide, 1-cyano-2,3-epithiopropane, and allyl thiocyanate [, ].

Relevance: Sinigrin is the biological precursor to allyl thiocyanate. Enzymatic degradation of sinigrin can lead to the formation of allyl isothiocyanate, which can then rearrange to form allyl thiocyanate [, ].

Allyl cyanide

Compound Description: Allyl cyanide is a volatile, colorless liquid with an unpleasant odor. It is a product of sinigrin degradation [, ].

Relevance: Allyl cyanide is a degradation product of allyl isothiocyanate, which is itself an isomer of allyl thiocyanate [, , ].

1-Cyano-2,3-epithiopropane

Compound Description: 1-Cyano-2,3-epithiopropane (CETP) is a volatile compound produced during the enzymatic degradation of sinigrin [, ].

Relevance: Similar to allyl cyanide, CETP is a degradation product of sinigrin, which can also produce allyl thiocyanate through its conversion to and subsequent rearrangement of allyl isothiocyanate [, ].

Benzyl thiocyanate

Compound Description: Benzyl thiocyanate is a thiocyanate ester that can be found in some plants. It is also a potential intermediate in the enzymatic pathway leading to hydrogen cyanide (HCN) production from glucosinolates [].

Relevance: Benzyl thiocyanate, like allyl thiocyanate, is a thiocyanate that can be derived from glucosinolates, highlighting the diversity of chemical defenses present in plants like Alliaria petiolata [].

Thiocyanate ion (SCN-)

Compound Description: Thiocyanate ion is an anion that can be released during the enzymatic degradation of glucosinolates, particularly indole glucosinolates [].

Relevance: The presence of thiocyanate ion in plants like Alliaria petiolata, alongside allyl thiocyanate, suggests an enzymatic pathway from glucosinolates to hydrogen cyanide, showcasing a complex defense mechanism involving multiple thiocyanate-containing compounds [].

2-Chloroallyl isothiocyanate

Compound Description: 2-Chloroallyl isothiocyanate is an isothiocyanate compound used as an intermediate in the synthesis of thiamethoxam, a neonicotinoid insecticide [].

Relevance: The synthesis of 2-chloroallyl isothiocyanate involves a similar rearrangement reaction as the conversion of allyl thiocyanate to allyl isothiocyanate. In this case, allyl thiocyanate is generated as an intermediate from 2,3-dichloropropene and then rearranged to form the desired isothiocyanate [].

Diallyl sulfide, disulfide, trisulfide, and tetrasulfide

Compound Description: These are organosulfur compounds with increasing sulfur chain lengths. They are degradation products of allyl isothiocyanate and contribute to the pungent aroma of cooked cruciferous vegetables [, ].

Relevance: These polysulfides are formed during the thermal degradation of allyl isothiocyanate, highlighting the potential for complex chemical reactions involving allyl thiocyanate and its related compounds upon heating [, ].

N,N'-Diallylthiourea

Compound Description: N,N'-Diallylthiourea (DATU) is a thiourea derivative formed during the thermal degradation of allyl isothiocyanate in aqueous solutions [, ].

Relevance: Similar to the polysulfides, DATU is another product of allyl isothiocyanate degradation, emphasizing the potential for a diverse range of compounds to be formed from allyl thiocyanate-related structures under various conditions [, ].

Other Isothiocyanates:

  • 3-Butenyl isothiocyanate: Found in plants like sweet alyssum and contributes to their pungent odor and potential biofumigant properties [].
  • 4-Pentenyl isothiocyanate: Identified in horseradish roots, contributing to their characteristic flavor profile [].
  • 2-Phenethyl isothiocyanate: A pungent compound found in horseradish roots, known for its potential anticancer and antimicrobial activities [, ].
  • 2-Butyl isothiocyanate, benzyl isothiocyanate, 3-Methylthiopropyl isothiocyanate: Volatile compounds found in horseradish roots, contributing to their overall aroma profile [].

Relevance: These isothiocyanates, along with allyl isothiocyanate, represent a class of compounds derived from glucosinolates in various plants [, , , , , , , ]. Their presence alongside allyl thiocyanate in some cases underscores the importance of understanding glucosinolate degradation pathways and the potential for isomerization between thiocyanates and isothiocyanates.

Properties

CAS Number

764-49-8

Product Name

Allyl thiocyanate

IUPAC Name

prop-2-enyl thiocyanate

Molecular Formula

C4H5NS

Molecular Weight

99.16 g/mol

InChI

InChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2

InChI Key

IFVYHJRLWCUVBB-UHFFFAOYSA-N

SMILES

C=CCSC#N

Synonyms

allyl thiocyanate

Canonical SMILES

C=CCSC#N

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